N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
説明
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-16-7-10-23-22(11-16)26(31)24(34(32,33)21-9-8-17(2)18(3)12-21)14-29(23)15-25(30)28-20-6-4-5-19(27)13-20/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVWULSPVSMFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Sulfonyl Group: The quinoline intermediate is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Acetylation: The final step involves the acetylation of the quinoline derivative with 3-chlorophenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group can enhance binding affinity to proteins, potentially inhibiting enzyme activity or modulating receptor function.
類似化合物との比較
Substituent Effects on Aromatic Rings
Compound A : 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide ()
- Key Differences: Replaces the quinoline core with a quinazoline scaffold. Substitutes the 3-chlorophenyl group with a 4-chlorophenyl moiety. Introduces a fluorine atom on the phenyl ring.
- Implications :
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Differences: Features a dichlorophenyl group and a pyrazole ring instead of quinoline. Crystal structure analysis reveals three conformers with dihedral angles between dichlorophenyl and pyrazolyl rings (54.8°–77.5°), influencing hydrogen-bonding patterns (R22(10) dimers).
- Implications: The dichloro substitution increases lipophilicity (logP) compared to the target’s monochloro and dimethyl groups. Conformational flexibility may reduce target specificity relative to the rigid quinoline core .
Sulfonyl Group Modifications
Compound C : 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide ()
- Key Differences: Substitutes 3,4-dimethylbenzenesulfonyl with a plain benzenesulfonyl group. Replaces the 6-methylquinoline with a 6-ethylquinoline.
- The ethyl group at position 6 may enhance hydrophobic interactions in active sites .
Core Scaffold Variations
Compound D : 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
- Key Differences :
- Incorporates a cyclopropane ring and fluorine atoms.
- Uses a carboxylate ester instead of an acetamide linker.
- Implications :
Melting Points and Solubility
- Compound B has a melting point of 473–475 K, suggesting high crystallinity due to strong N–H⋯O hydrogen bonds. The target compound’s methyl and dimethyl groups may lower its melting point, improving solubility .
- Compound A was synthesized in 61% yield, indicating moderate efficiency. The target’s synthesis yield is unreported but likely comparable given structural complexity .
LogP and Lipophilicity
| Compound | Chlorine Substituents | Sulfonyl Group | logP (Predicted) |
|---|---|---|---|
| Target Compound | 3-chlorophenyl | 3,4-dimethylbenzenesulfonyl | ~3.5 |
| Compound C | 4-chlorophenyl | Benzenesulfonyl | ~3.2 |
| Compound B | 3,4-dichlorophenyl | N/A | ~4.1 |
Higher logP in Compound B correlates with dichloro substitution, while target’s dimethyl groups balance lipophilicity.
生物活性
The compound N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a quinoline backbone, which is known for its diverse pharmacological properties.
- Functional Groups : It includes a chlorophenyl group and a dimethylbenzenesulfonyl moiety, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 367.87 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Evaluation
A study conducted on the anticancer efficacy of similar quinoline derivatives showed promising results. For instance, a related compound demonstrated over 70% inhibition of cell proliferation in human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines. The mechanism was attributed to the induction of apoptosis and modulation of reactive oxygen species (ROS) levels .
The proposed mechanism for the biological activity of N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide includes:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related studies.
- Oxidative Stress : Increased ROS production leading to cellular damage is a common pathway associated with quinoline derivatives .
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may exhibit activity against various bacterial strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
